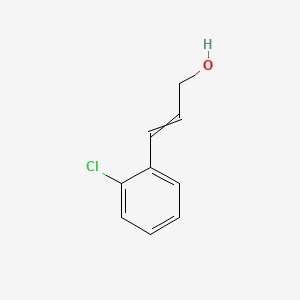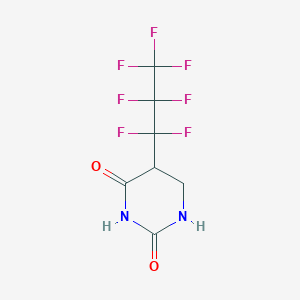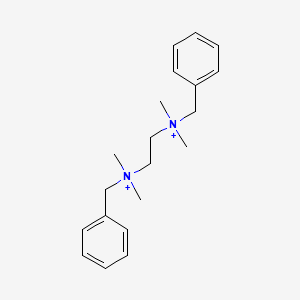
4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one is a heterocyclic compound that features both indole and oxazole moieties. Indole derivatives are known for their significant biological activities, while oxazole rings are commonly found in various natural products and pharmaceuticals. This compound’s unique structure makes it a subject of interest in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one typically involves the condensation of indole derivatives with oxazole precursors. One common method is the reaction of indole-3-carboxaldehyde with phenylglycine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxazole ring . The reaction is usually carried out under reflux conditions to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the product. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
化学反応の分析
Types of Reactions
4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The oxazole ring can be reduced to form oxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2- and 3-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are commonly employed.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Oxazoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学的研究の応用
4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to specific enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways.
Pathways Involved: It can affect pathways related to cell proliferation, apoptosis, and inflammation.
類似化合物との比較
Similar Compounds
Indole-3-carboxaldehyde: A precursor in the synthesis of 4-((1H-Indol-3-yl)methyl)-2-phenyloxazol-5(4H)-one, known for its biological activity.
Phenylglycine: Another precursor used in the synthesis, with applications in medicinal chemistry.
Oxazole derivatives: Compounds with similar structures that exhibit a range of biological activities.
Uniqueness
This compound is unique due to its combined indole and oxazole moieties, which confer a distinct set of chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to compounds with only one of these moieties .
特性
CAS番号 |
97485-17-1 |
|---|---|
分子式 |
C18H14N2O2 |
分子量 |
290.3 g/mol |
IUPAC名 |
4-(1H-indol-3-ylmethyl)-2-phenyl-4H-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H14N2O2/c21-18-16(20-17(22-18)12-6-2-1-3-7-12)10-13-11-19-15-9-5-4-8-14(13)15/h1-9,11,16,19H,10H2 |
InChIキー |
XHIVMGAINOFTFU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(C(=O)O2)CC3=CNC4=CC=CC=C43 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 2-Oxo-2-(3-oxobicyclo[2.2.1]heptan-2-yl)acetate](/img/structure/B8648803.png)


![Tert-butyl [1-(4-fluorophenyl)-2-hydroxyethyl]carbamate](/img/structure/B8648825.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-{(3-(1H-tetrazol-1-yl)-phenyl]oxy}acetamide](/img/structure/B8648838.png)





